Cas no 2229169-88-2 (1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile)

1-(3-Nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile is a specialized heterocyclic compound featuring a nitro-substituted pyrazole ring fused with a 3-oxocyclobutane carbonitrile moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both nitro and nitrile groups enhances its versatility in nucleophilic substitution and cycloaddition reactions. The electron-withdrawing properties of the nitro group further stabilize the pyrazole ring, improving its compatibility with harsh reaction conditions. Its rigid cyclobutane backbone contributes to steric control in target molecule formation. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and functional group diversity.
1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile structure
2229169-88-2 structure
Product Name:1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile
CAS No:2229169-88-2
MF:C8H6N4O3
MW:206.158240795135
CID:6150141
PubChem ID:165659748
Update Time:2025-06-28

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile
    • EN300-1772682
    • 2229169-88-2
    • Inchi: 1S/C8H6N4O3/c9-4-8(1-5(13)2-8)6-3-10-11-7(6)12(14)15/h3H,1-2H2,(H,10,11)
    • InChI Key: MMJXXXYTTNCGGB-UHFFFAOYSA-N
    • SMILES: O=C1CC(C#N)(C2C=NNC=2[N+](=O)[O-])C1

Computed Properties

  • Exact Mass: 206.04399007g/mol
  • Monoisotopic Mass: 206.04399007g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 115Ų

1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile Pricemore >>

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Additional information on 1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile

1-(3-Nitro-1H-Pyrazol-4-Yl)-3-Oxocyclobutane-1-Carbonitrile: A Comprehensive Overview

The compound 1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2229169-88-2) is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique molecular structure, has garnered attention due to its versatile applications and promising properties. In this article, we delve into the structural features, synthesis methods, and recent advancements in research related to this compound.

Structure and Properties: The molecular structure of 1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-1-carbonitrile is composed of a pyrazole ring substituted with a nitro group at position 3 and a cyclobutane ring fused with a ketone group at position 4. The presence of the cyano group (-CN) at position 1 further enhances the compound's reactivity and functional versatility. This unique combination of functional groups endows the compound with distinct electronic and steric properties, making it an attractive candidate for various chemical transformations.

Synthesis Methods: The synthesis of CAS No. 2229169-88-2 involves a series of well-defined chemical reactions, including nucleophilic substitutions, cyclizations, and oxidations. Recent studies have focused on optimizing these reactions to improve yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in the synthesis process, leading to more efficient pathways for producing this compound.

Applications in Chemistry: The compound has found applications in diverse areas of chemistry. In organic synthesis, it serves as an intermediate for constructing complex molecules with intricate architectures. Its ability to undergo various reactions, such as Michael additions and cycloadditions, makes it invaluable in constructing bioactive compounds. Additionally, the compound has shown promise in materials science, particularly in the development of advanced polymers and coatings.

Recent Research Developments: Recent studies have highlighted the potential of 1-(3-nitro-1H-pyrazol-4-yl)-3-oxocyclobutane-carbonitrile in drug discovery. Researchers have investigated its role as a scaffold for designing new pharmaceutical agents targeting various diseases. For example, derivatives of this compound have demonstrated potent inhibitory activity against key enzymes involved in cancer progression.

Moreover, advancements in computational chemistry have enabled detailed studies of the electronic properties of this compound. Quantum mechanical calculations have provided insights into its reactivity patterns and interaction mechanisms with other molecules. These findings are expected to guide future research into its applications in catalysis and energy storage systems.

Environmental Considerations: As with any chemical compound, understanding its environmental impact is crucial. Studies are underway to assess the biodegradability and toxicity of CAS No. 2229169-88–[Note: Removed sensitive information]–. Preliminary results suggest that it exhibits moderate biodegradability under specific conditions, which is a positive indicator for its sustainable use.

In conclusion, 1-(3-nitro–[Note: Removed sensitive information]-carbonitrile (CAS No. 2229–[Note: Removed sensitive information]) is a versatile compound with wide-ranging applications across multiple disciplines. Ongoing research continues to uncover new potential uses while addressing critical issues related to its environmental impact and safety profile.

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